molecular formula C16H14N4O4S B11039199 Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate

Cat. No.: B11039199
M. Wt: 358.4 g/mol
InChI Key: LTDBXNHBINGNOP-UHFFFAOYSA-N
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Description

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This particular compound features a unique structure that includes a furan ring, a triazoloquinazoline core, and a sulfanyl acetate group. The combination of these functional groups imparts distinct chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Sulfanyl Acetate Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is unique due to its combination of a furan ring, triazoloquinazoline core, and sulfanyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is a complex organic compound belonging to the class of quinazoline derivatives. Its unique structure incorporates a furan ring and a triazole moiety, which contribute significantly to its potential biological activities. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O4SC_{16}H_{14}N_{4}O_{4}S. The presence of functional groups such as the sulfanyl group and an ester enhances its reactivity and versatility in biological applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. A study evaluated various synthesized triazoloquinazoline derivatives for their anticancer activity against several human cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 9HCT-116 (Colorectal carcinoma)17.35
Compound 7HCT-116 (Colorectal carcinoma)27.05
Compound 9HePG-2 (Hepatocellular carcinoma)29.47
Compound 7HePG-2 (Hepatocellular carcinoma)39.41

These results demonstrate that the synthesized compounds displayed moderate cytotoxicity against selected cancer cell lines .

The mechanism of action for quinazoline derivatives often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, some studies have reported that quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity and topoisomerase II . This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells.

Other Biological Activities

In addition to anticancer properties, quinazoline derivatives have been explored for other biological activities:

  • Antimicrobial Activity : Some related compounds have shown antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
  • Antiviral Properties : Some quinazoline derivatives have been evaluated for their potential antiviral effects against influenza viruses .

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinazoline derivatives:

  • Structural Variations : Modifications at specific positions on the quinazoline ring can lead to improved potency against cancer cell lines.
  • Hybrid Compounds : The combination of different heterocycles has been shown to produce compounds with synergistic effects on biological activity .

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 2-[[6-(furan-2-yl)-8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C16H14N4O4S/c1-23-14(22)8-25-16-18-15-17-11-5-9(13-3-2-4-24-13)6-12(21)10(11)7-20(15)19-16/h2-4,7,9H,5-6,8H2,1H3

InChI Key

LTDBXNHBINGNOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CO4

Origin of Product

United States

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